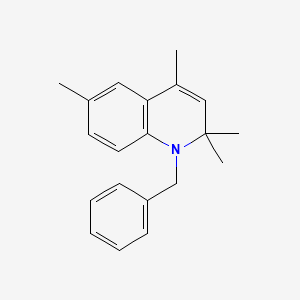![molecular formula C20H15N5O B5996512 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B5996512.png)
2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of indole, pyridine, and pyrimidine rings, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol typically involves multiple steps, including the formation of the indole ring, the pyridine ring, and the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the indole ring can be synthesized through a Fischer indole synthesis, while the pyridine and pyrimidine rings can be formed through various cyclization reactions involving nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring structures are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol
- 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4-ol
- 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-5-yl)pyrido[2,3-d]pyrimidin-4-ol
Uniqueness
What sets 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol apart from similar compounds is its specific arrangement of the indole, pyridine, and pyrimidine rings. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-19-17-15(13-5-9-21-10-6-13)7-11-22-18(17)23-20(24-19)25-12-8-14-3-1-2-4-16(14)25/h1-7,9-11H,8,12H2,(H,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKUJQBRKWAYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC4=NC=CC(=C4C(=O)N3)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5996430.png)
![2,6-Dimethyl-4-[(2-nitrophenyl)methyl]morpholine](/img/structure/B5996437.png)
![5-{[(4-nitrophenyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5996444.png)
![9-(Cyclopropylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B5996449.png)
![{2-[(4-bromobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5996457.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}benzyl)azepane](/img/structure/B5996458.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5996475.png)
![(5E)-1-(4-chlorophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5996483.png)
![1-(4-chlorophenyl)-N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B5996498.png)

![6-(4-fluorophenyl)-N-methyl-N-[1-(4-pyrimidinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5996501.png)
![2-{1-(cyclohexylmethyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B5996514.png)

![2-[isopropyl(methyl)amino]ethyl 3,4,5-trimethoxybenzoate hydrochloride](/img/structure/B5996539.png)
